4-(Chloromethyl)-2,3'-bipyridine
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Overview
Description
4-(Chloromethyl)-2,3’-bipyridine is an organic compound that belongs to the class of bipyridines. Bipyridines are characterized by two pyridine rings connected by a single bond. The chloromethyl group attached to the 4-position of one of the pyridine rings makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2,3’-bipyridine typically involves the chloromethylation of 2,3’-bipyridine. This can be achieved through the reaction of 2,3’-bipyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .
Industrial Production Methods: In industrial settings, the production of 4-(Chloromethyl)-2,3’-bipyridine may involve more scalable methods such as continuous flow reactors to ensure consistent quality and yield. The use of safer and more environmentally friendly reagents is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-2,3’-bipyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Substituted bipyridines with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methylated bipyridines.
Scientific Research Applications
4-(Chloromethyl)-2,3’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological systems.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2,3’-bipyridine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to modifications that can alter their function. This reactivity is exploited in medicinal chemistry to design compounds with specific biological activities .
Comparison with Similar Compounds
2,2’-Bipyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
4,4’-Bipyridine: Similar structure but with different substitution patterns, leading to different chemical properties.
4-(Bromomethyl)-2,3’-bipyridine: Similar to 4-(Chloromethyl)-2,3’-bipyridine but with a bromomethyl group, which can influence its reactivity and applications.
Uniqueness: 4-(Chloromethyl)-2,3’-bipyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and material science .
Properties
Molecular Formula |
C11H9ClN2 |
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Molecular Weight |
204.65 g/mol |
IUPAC Name |
4-(chloromethyl)-2-pyridin-3-ylpyridine |
InChI |
InChI=1S/C11H9ClN2/c12-7-9-3-5-14-11(6-9)10-2-1-4-13-8-10/h1-6,8H,7H2 |
InChI Key |
ZUZBCRXDVBHUNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CCl |
Origin of Product |
United States |
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